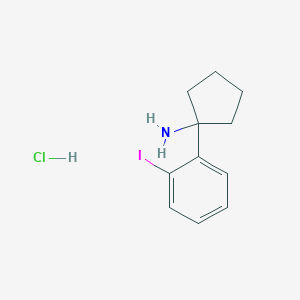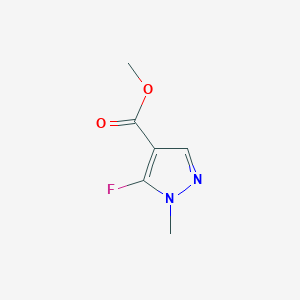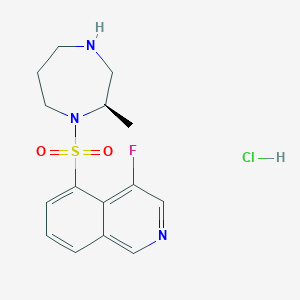![molecular formula C5H8N2O B12951750 3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
3,6-Diazabicyclo[3.2.0]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diazabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the Staudinger synthesis, which includes the formation of azetidin-2-ones followed by intramolecular cyclization . Another method involves the intramolecular endo-trig haloamination of 3-aminoazetidin-2-ones, leading to the formation of 4-halo-3-aryl/alkyl-6-aryl-2,6-diazabicyclo[3.2.0]heptan-7-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free diastereoselective synthesis methods is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diazabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate or persulfate.
Reduction: Reductive cleavage can be performed using suitable reducing agents.
Substitution: Haloamination reactions can introduce halogen atoms into the structure.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate, persulfate.
Reduction: Common reducing agents.
Substitution: Bromine, iodine, and potassium carbonate in dichloromethane.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-halo-3-aryl/alkyl-6-aryl derivatives .
Aplicaciones Científicas De Investigación
3,6-Diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets β-lactamase enzymes, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics.
Pathways Involved: The inhibition of β-lactamase enzymes prevents the degradation of β-lactam antibiotics, allowing them to effectively target bacterial cell walls.
Comparación Con Compuestos Similares
3,6-Diazabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds, such as:
2,6-Diazabicyclo[3.2.0]heptan-7-one: This compound shares a similar structure but differs in the position of nitrogen atoms.
3-Azabicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits a wide array of biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
3,6-diazabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8) |
Clave InChI |
IATJDWOOBYMPCI-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CN1)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


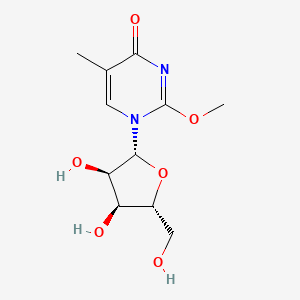
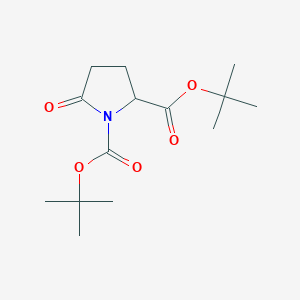
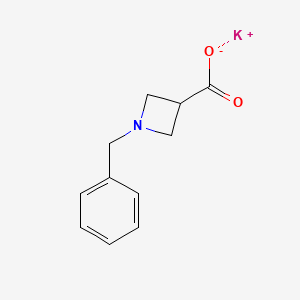

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

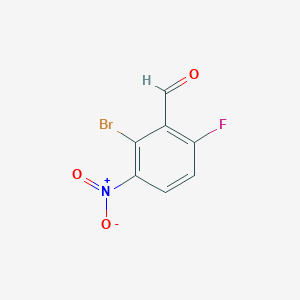
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
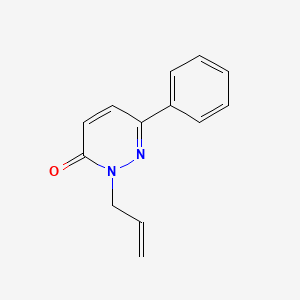

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
